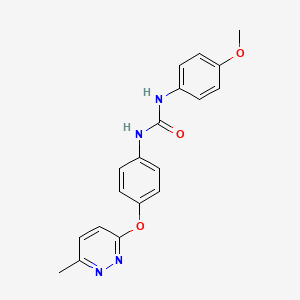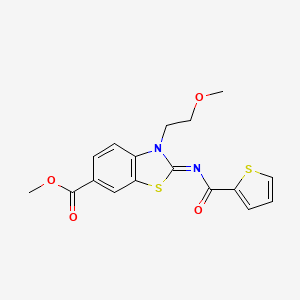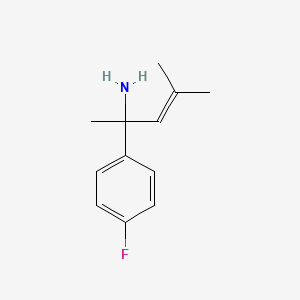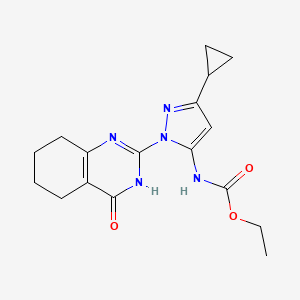
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" is a urea derivative, which is a class of organic compounds known for their wide range of applications in medicinal chemistry and material science. Urea derivatives are often synthesized for their potential biological activities and can be modified to improve solubility and pharmacokinetic properties.
Synthesis Analysis
The synthesis of urea derivatives, such as the compound , can involve the use of protecting groups to facilitate the chemical reactions needed to build the desired molecular structure. The protecting group di-(4-methoxyphenyl)methyl is particularly useful in the synthesis of urethanes and can be removed efficiently using reagents like ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone . This method could potentially be applied to the synthesis of "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" to protect the urea moiety during the synthetic process.
Molecular Structure Analysis
The molecular structure of "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" includes a 4-methoxyphenyl group and a 4-((6-methylpyridazin-3-yl)oxy)phenyl group attached to the urea moiety. The presence of methoxy and pyridazinyl groups suggests that the compound could exhibit interesting electronic properties due to the potential for conjugation and resonance within the molecule.
Chemical Reactions Analysis
While specific chemical reactions of "1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" are not detailed in the provided papers, urea derivatives are known to participate in a variety of chemical reactions. These can include interactions with enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT), which are important for biological activity. The introduction of hydrophilic groups in the urea structure can enhance solubility and potentially lead to potent inhibitory activity against targets like ACAT .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be significantly influenced by the substituents attached to the urea nitrogen atoms. For instance, the introduction of a 4-methoxyphenyl group can affect the compound's hydrophobicity, while the presence of a pyridazinyl group could impact its electronic properties and solubility. The compound's solubility can be further improved by incorporating hydrophilic groups, which can also enhance its pharmacokinetic profile .
Aplicaciones Científicas De Investigación
Cytochrome P450-Dependent Hydroxylation
Research indicates that microsomes from wheat seedlings can oxidize compounds similar to 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea. Such oxidation processes are crucial in understanding the metabolic pathways and enzymatic interactions of similar compounds (D. S. F. and H. R. Swanson, 1996).
Synthesis and Antimicrobial Evaluation
Novel derivatives of compounds structurally related to 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea have been synthesized and evaluated for their antimicrobial properties. Such studies expand the potential applications of these compounds in medical and pharmaceutical fields (V. Rani et al., 2014).
Polymerization Process
N-aryl-N'-pyridyl ureas, similar to the compound , have been synthesized and used as initiators in the polymerization of epoxides. This suggests potential applications in materials science and polymer chemistry (N. Makiuchi et al., 2015).
Enzyme Inhibition and Anticancer Investigations
Certain urea derivatives exhibit significant enzyme inhibition properties and demonstrate in vitro anticancer activity. This suggests a potential application of 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea in developing new therapeutic agents (Sana Mustafa et al., 2014).
Corrosion Inhibition
Studies indicate that certain urea compounds can effectively inhibit corrosion of metals in acidic environments. This property may be relevant for similar compounds like 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea in industrial applications (M. Bahrami and Seyed Mohammad Ali Hosseini, 2012).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-3-12-18(23-22-13)26-17-10-6-15(7-11-17)21-19(24)20-14-4-8-16(25-2)9-5-14/h3-12H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEXRXGAHJDIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)







![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)
![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)